Dimethyl(pent-4-yn-1-yl)amine hydrochloride chemical structure and properties
Dimethyl(pent-4-yn-1-yl)amine hydrochloride chemical structure and properties
Advanced Building Blocks for Click Chemistry and Pharmacophore Integration[1]
Executive Summary
Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS: 56850-01-2) is a bifunctional organic building block characterized by a terminal alkyne and a tertiary dimethylamine group. Its primary utility lies in Click Chemistry (CuAAC) applications, where it serves as a robust "clickable" amine linker.[1] This compound allows researchers to introduce a basic dimethylamine moiety—a privileged pharmacophore in medicinal chemistry—onto complex scaffolds (peptides, polymers, or small molecules) via a stable triazole linkage.[1] This guide details its structural properties, synthesis protocols, and application in high-throughput drug discovery.[1]
Chemical Identity & Structural Analysis
The molecule consists of a five-carbon linear chain.[1] Position 1 is substituted with a dimethylamino group (protonated as the hydrochloride salt), and position 4 features a terminal alkyne.[1] The hydrochloride salt form is preferred for its enhanced stability, water solubility, and resistance to oxidation compared to the volatile free base.[1]
Table 1: Chemical Identity
| Property | Detail |
| IUPAC Name | N,N-Dimethylpent-4-yn-1-amine hydrochloride |
| Common Name | Dimethyl(pent-4-yn-1-yl)amine HCl; 5-Dimethylamino-1-pentyne HCl |
| CAS Number | 56850-01-2 |
| Molecular Formula | C₇H₁₃N[2][3][4] · HCl |
| Molecular Weight | 147.65 g/mol |
| SMILES | C#CCCCN(C)C.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (hexanes) |
Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of Dimethyl(pent-4-yn-1-yl)amine hydrochloride typically follows a nucleophilic substitution pathway.[1] This method is chosen for its atom economy and the availability of precursors.[1][5]
3.1. Reaction Pathway (Graphviz)[1]
Figure 1: Synthesis of Dimethyl(pent-4-yn-1-yl)amine HCl via nucleophilic substitution.
3.2. Detailed Experimental Protocol
Objective: Synthesis of 10g of Dimethyl(pent-4-yn-1-yl)amine HCl.
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Nucleophilic Substitution (SN2):
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Reagents: 5-Chloropent-1-yne (1.0 equiv), Dimethylamine (40% aq.[1] solution, 3.0 equiv), Potassium Iodide (KI, 0.1 equiv).[1]
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Procedure: In a pressure vessel, combine 5-chloropent-1-yne with excess dimethylamine solution and catalytic KI.[1] The KI acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.[1]
-
Conditions: Heat to 60°C for 12–18 hours. The excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.[1]
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Work-up: Cool to room temperature. Extract the free base into diethyl ether or dichloromethane.[1] Wash the organic layer with basic brine (NaOH) to ensure the amine remains deprotonated.[1] Dry over MgSO₄ and concentrate carefully (the free base is volatile).[1]
-
-
Salt Formation:
-
Procedure: Dissolve the crude free base oil in anhydrous diethyl ether or 1,4-dioxane.[1]
-
Acidification: Add 4M HCl in dioxane dropwise at 0°C with vigorous stirring.
-
Isolation: The hydrochloride salt will precipitate immediately as a white solid.[1] Filter the solid under argon (hygroscopic) and wash with cold ether.[1]
-
Drying: Dry under high vacuum to remove trace solvents.[1]
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Reactivity & Applications
The core value of this molecule is its dual functionality.[1][5][6] It bridges the gap between "Click Chemistry" and classical medicinal chemistry.[1]
4.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is a prime substrate for CuAAC.[1] This reaction is bio-orthogonal, meaning it can occur in complex biological media without interfering with native biochemical processes.[1][6]
Mechanism & Utility: The alkyne reacts with an organic azide (R-N₃) in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole. This triazole ring is not just a passive linker; it mimics a peptide bond electronically and sterically, often improving the pharmacological profile of the conjugate.[1]
Figure 2: CuAAC mechanism utilizing Dimethyl(pent-4-yn-1-yl)amine as the alkyne component.
4.2. Pharmacophore Integration[1][7]
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Solubility Enhancement: The dimethylamine group (pKa ~9.5–10) is protonated at physiological pH.[1] Attaching this linker to a lipophilic drug scaffold can significantly improve aqueous solubility.[1]
-
Target Interaction: Tertiary amines are common hydrogen bond acceptors and ionic interaction partners in GPCR ligands (e.g., antihistamines, antipsychotics).[1] This linker allows for the rapid screening of "amine-tail" variations in fragment-based drug design (FBDD).[1]
Handling, Stability & Safety
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Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at -20°C for long-term stability.[1]
-
Safety Profile (GHS):
-
Handling: Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood to avoid inhalation of dust.[1] Avoid contact with strong oxidizing agents.[1]
References
-
Fluorochem. (2024).[1][8] Safety Data Sheet: N,N-Dimethylpent-4-yn-1-amine hydrochloride. Retrieved from
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
PubChem. (2024).[1] Compound Summary: Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CID 137701488).[1][2] National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. (2024).[1] Product Specification: Alkyne-functionalized Amines. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - Dimethyl(pent-4-yn-1-yl)amine hydrochloride (C7H13N) [pubchemlite.lcsb.uni.lu]
- 3. N,N-Dimethylpent-4-yn-1-amine | C7H13N | CID 15254994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylpent-4-yn-1-amine [myskinrecipes.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 7. 4,4-Dimethylpent-1-yn-3-amine hydrochloride | C7H14ClN | CID 119031411 - PubChem [pubchem.ncbi.nlm.nih.gov]
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